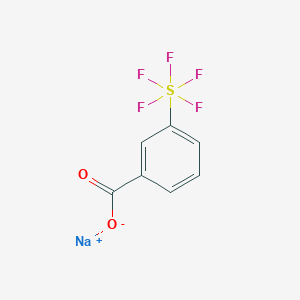
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is an organofluorine compound characterized by the presence of a pentafluoro-l6-sulfanyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(pentafluoro-l6-sulfanyl)benzoate typically involves the introduction of the pentafluoro-l6-sulfanyl group to a benzoate precursor. One common method involves the reaction of 3-bromobenzoic acid with pentafluoro-l6-sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoro-l6-sulfanyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states of sulfur.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various sulfur-containing compounds.
Scientific Research Applications
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of self-assembled monolayers (SAMs) on gold substrates, which are important for interface engineering in organic electronics and photovoltaics.
Surface Engineering: The unique electrostatic properties of the compound make it useful for modifying surface wettability and corrosion resistance.
Biological Studies:
Mechanism of Action
The mechanism by which sodium 3-(pentafluoro-l6-sulfanyl)benzoate exerts its effects involves its ability to form self-assembled monolayers on metal surfaces. The pentafluoro-l6-sulfanyl group provides strong binding to the substrate, while the benzoate moiety influences the molecular orientation and packing density. This results in surfaces with tailored electrostatic and wetting properties, which are crucial for applications in organic electronics and surface engineering .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Sodium 3-(pentafluoro-l6-sulfanyl)benzoate is unique due to its sodium salt form, which enhances its solubility in aqueous solutions compared to its acid and ester counterparts. This property makes it particularly useful for applications requiring water-soluble compounds, such as certain biological and industrial processes.
Properties
Molecular Formula |
C7H4F5NaO2S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
sodium;3-(pentafluoro-λ6-sulfanyl)benzoate |
InChI |
InChI=1S/C7H5F5O2S.Na/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI Key |
FRFKBQAIHRTYCJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















